N-Methyl Maprotiline-d5 (hydrochloride)
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Overview
Description
N-Methyl Maprotiline-d5 (hydrochloride) is a deuterated form of N-Methyl Maprotiline, a tetracyclic antidepressant. This compound is primarily used in scientific research as a reference standard in various analytical applications. The deuterium labeling helps in distinguishing the compound in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Maprotiline-d5 (hydrochloride) involves the deuteration of N-Methyl Maprotiline. The process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterium gas or deuterated reagents.
Formation of N-Methyl Maprotiline: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form N-Methyl Maprotiline.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl Maprotiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Maprotiline-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as N-oxide.
Reduction: Formation of reduced derivatives, such as secondary amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-Methyl Maprotiline-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of N-Methyl Maprotiline.
Medicine: In research on antidepressant mechanisms and drug interactions.
Industry: In the development and quality control of pharmaceutical products.
Mechanism of Action
N-Methyl Maprotiline-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression. The compound targets norepinephrine transporters and modulates the activity of adrenergic receptors.
Comparison with Similar Compounds
Similar Compounds
Maprotiline: The non-deuterated form of N-Methyl Maprotiline.
Amitriptyline: Another tetracyclic antidepressant with similar pharmacological properties.
Nortriptyline: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness
N-Methyl Maprotiline-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
Properties
Molecular Formula |
C21H26ClN |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
1,1-dideuterio-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H/i1D3,15D2; |
InChI Key |
NXBLXPMCFCXWFV-HUSPDVGMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Canonical SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Origin of Product |
United States |
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